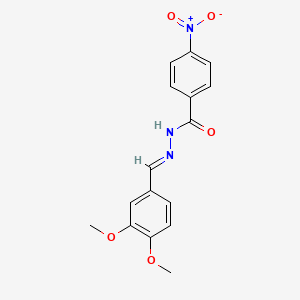

N'-(3,4-dimethoxybenzylidene)-4-nitrobenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-(3,4-Dimethoxybenzyliden)-4-nitrobenzohydrazid ist eine organische Verbindung, die zur Klasse der Hydrazone gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Benzyliden-Gruppe aus, die an eine Hydrazid-Einheit gebunden ist, wobei Methoxy- und Nitro-Substituenten an den Benzolringen vorhanden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N’-(3,4-Dimethoxybenzyliden)-4-nitrobenzohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 3,4-Dimethoxybenzaldehyd und 4-Nitrobenzohydrazid. Die Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel unter Zusatz einer katalytischen Menge Essigsäure durchgeführt, um den Kondensationsprozess zu erleichtern. Das Reaktionsgemisch wird mehrere Stunden unter Rückfluss erhitzt, und das resultierende Produkt wird durch Umkristallisation aus Ethanol gereinigt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für N’-(3,4-Dimethoxybenzyliden)-4-nitrobenzohydrazid nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatorkonzentration umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Die industrielle Produktion kann auch kontinuierliche Flussreaktoren beinhalten, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

N’-(3,4-Dimethoxybenzyliden)-4-nitrobenzohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Nitro- und Methoxy-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln, was zur Bildung von Aminosubstituenten führt.

Substitution: Die Methoxygruppen können an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Produkte führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile wie Natriummethoxid für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Selektivität und Ausbeute zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Benzyliden-Derivate, Aminosubstituenten und andere funktionalisierte Hydrazone. Diese Produkte können mit spektroskopischen Methoden wie NMR, IR und Massenspektrometrie weiter charakterisiert werden .

Wissenschaftliche Forschungsanwendungen

N’-(3,4-Dimethoxybenzyliden)-4-nitrobenzohydrazid hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Transformationen verwendet.

Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Die Forschung hat ihr Potenzial als Pharmakophor in der Wirkstoffforschung und -entwicklung untersucht, insbesondere für die gezielte Ansteuerung spezifischer Enzyme und Rezeptoren.

Wirkmechanismus

Der Wirkmechanismus von N’-(3,4-Dimethoxybenzyliden)-4-nitrobenzohydrazid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann Wasserstoffbrückenbindungen und andere nicht-kovalente Wechselwirkungen mit diesen Zielstrukturen eingehen, was zur Inhibition oder Aktivierung spezifischer biochemischer Pfade führt. Beispielsweise wurde gezeigt, dass es die Urease-Aktivität inhibiert, indem es an das aktive Zentrum des Enzyms bindet und so seine katalytische Funktion verhindert .

Wirkmechanismus

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with biological targets such as enzymes. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to its antimicrobial and antifungal effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

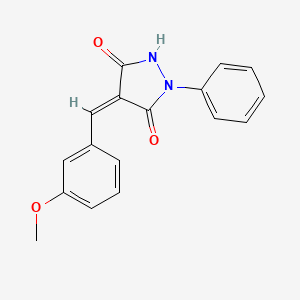

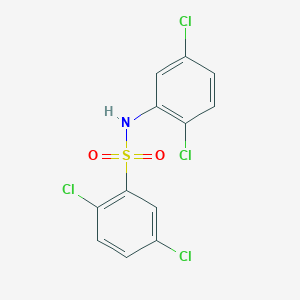

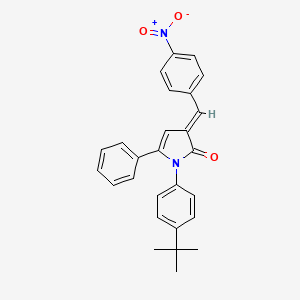

Zu den Verbindungen, die N’-(3,4-Dimethoxybenzyliden)-4-nitrobenzohydrazid ähneln, gehören:

- N’-(3,4-Dimethoxybenzyliden)-4-methoxybenzohydrazid

- N’-(3,4-Dimethoxybenzyliden)-4-ethoxybenzohydrazid

- N’-(3,4-Dimethoxybenzyliden)-4-methylbenzolsulfonohydrazid

Einzigartigkeit

Was N’-(3,4-Dimethoxybenzyliden)-4-nitrobenzohydrazid von diesen ähnlichen Verbindungen unterscheidet, ist das Vorhandensein der Nitrogruppe, die einzigartige elektronische und sterische Eigenschaften verleiht. Dies macht es besonders nützlich in Anwendungen, in denen spezifische Reaktivitäts- und Interaktionsprofile erforderlich sind .

Eigenschaften

Molekularformel |

C16H15N3O5 |

|---|---|

Molekulargewicht |

329.31 g/mol |

IUPAC-Name |

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-nitrobenzamide |

InChI |

InChI=1S/C16H15N3O5/c1-23-14-8-3-11(9-15(14)24-2)10-17-18-16(20)12-4-6-13(7-5-12)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+ |

InChI-Schlüssel |

CNLMHSSICHOOTL-LICLKQGHSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methylene]-4-methylbenzenesulfonamide](/img/structure/B11693100.png)

![3-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B11693103.png)

![2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11693110.png)

![Ethyl 4-phenyl-2-[(2,2,2-trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B11693125.png)

![{2-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11693127.png)

![2-([(3-Hydroxypropyl)amino]methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B11693129.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl benzoate](/img/structure/B11693147.png)

![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11693162.png)

![N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11693167.png)

![(5Z)-3-(3-fluorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693181.png)